molecular formula C14H21BO3 B1591182 2-(3-(Methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 675605-91-1

2-(3-(Methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1591182
M. Wt: 248.13 g/mol
InChI Key: FDTVLJCTUKZTMS-UHFFFAOYSA-N
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Description

The compound “2-(3-(Methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves the protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques . The ratio of protons on the benzene ring and the methyl groups can provide insights into the structure .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, including Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques . These properties include its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and more .

Scientific Research Applications

Precision Polymer Synthesis

One application of this chemical involves its role in the precision synthesis of polymers. For example, it has been utilized in the catalyst-transfer Suzuki-Miyaura coupling polymerization processes to produce polymers with narrow molecular weight distributions and high regioregularity, such as poly(3-hexylthiophene) (P3HT), which is significant for applications in organic electronics and photovoltaics (Yokozawa et al., 2011).

Molecular Synthesis and Inhibition Studies

This compound is also key in synthesizing ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives. These derivatives have been evaluated for their inhibitory activity against serine proteases, highlighting the compound's role in medicinal chemistry research (Spencer et al., 2002).

Material Science and Lithium-Ion Batteries

In material science, derivatives of this compound have been explored for improving lithium-ion batteries' performance. Specifically, Phenyl tris-2-methoxymethyl)phenylsilane has been investigated as an additive to enhance the electrolyte's properties, showcasing the compound's significance in developing advanced energy storage solutions (Xia et al., 2008).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute toxicity when ingested .

properties

IUPAC Name

2-[3-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)12-8-6-7-11(9-12)10-16-5/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTVLJCTUKZTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590392
Record name 2-[3-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

675605-91-1
Record name 2-[3-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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